(3R*,4S*)-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3,4-dimethylpiperidin-4-ol
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Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including those structurally related to the compound , typically involves cycloaddition reactions or modifications of existing pyrazole scaffolds. For instance, Santos et al. (2012) described an efficient synthesis of new 5-(1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles via a [3 + 2] cycloaddition reaction, suggesting a method that could potentially be adapted for the synthesis of our compound of interest (Santos, Bernardino, Pinheiro, Canto-Cavalheiro, & Leon, 2012).
Molecular Structure Analysis
The molecular structure and vibrational spectroscopic analysis can be deeply understood through Density Functional Theory (DFT) calculations, as demonstrated by Alphonsa et al. (2016), who characterized a similar pyrazole derivative using FT-IR, FT-Raman, 1H NMR, 13C NMR techniques, and computational methods (Alphonsa, Loganathan, Anand, & Kabilan, 2016).
Chemical Reactions and Properties
The reactivity of pyrazole compounds is often explored through their participation in cycloaddition reactions, complex formation, and ligand substitution reactions, as seen in the work by Beves et al. (2008) on pyrazolyl-terminated ligands and their metal complexes (Beves, Constable, Housecroft, Neuburger, & Schaffner, 2008).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, can be inferred from the structural characteristics and intermolecular interactions within the crystal lattice. Detailed analysis of similar compounds is provided by Zheng, Wang, & Fan (2010), highlighting the significance of hydrogen bonding in defining the physical properties of pyrazole derivatives (Zheng, Wang, & Fan, 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with various reagents, can be explored through experimental and computational chemistry approaches. Studies on related pyrazole compounds, like those by Halim & Ibrahim (2022), provide insights into the quantum studies, NLO, and thermodynamic properties of pyrazole derivatives, indicating methods for assessing the chemical properties of our compound of interest (Halim & Ibrahim, 2022).
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of complex molecules and ligands involving pyrazole derivatives play a crucial role in developing new materials and understanding their properties. For example, Guerrero et al. (2008) explored the synthesis and characterization of metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands. Their research demonstrates the versatile chemistry of pyrazole derivatives in forming monomeric and dimeric complexes, showcasing their potential in materials science and catalysis (Guerrero et al., 2008).
Tautomerism Studies
The study of tautomeric forms of pyrazole derivatives, as discussed by Guard and Steel (1994), provides essential insights into the structural dynamics and reactivity of these compounds. Understanding these tautomeric shifts is vital for applications in pharmaceuticals and materials science (Guard & Steel, 1994).
Photophysical Properties
Research into the photophysical properties of pyrazole-containing ligands, such as the work by Song et al. (2016), highlights the potential of these compounds in developing advanced materials with specific luminescent properties. These findings are critical for applications in data security, sensors, and optoelectronic devices (Song et al., 2016).
Ligand Chemistry
The preparation and structural analysis of pyrazole-based ligands for metal complexes, as investigated by Beves et al. (2008), underscore the importance of these ligands in coordination chemistry. Such studies contribute to our understanding of molecular interactions and the design of new catalysts and materials (Beves et al., 2008).
Corrosion Inhibition
Research on the application of pyrazole derivatives as corrosion inhibitors, such as the study conducted by Hmamou et al. (2015), demonstrates the utility of these compounds in protecting metals from corrosion. This research is particularly relevant for the preservation of infrastructure and machinery (Hmamou et al., 2015).
properties
IUPAC Name |
[1-(difluoromethyl)pyrazol-3-yl]-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N3O2/c1-8-7-16(6-4-12(8,2)19)10(18)9-3-5-17(15-9)11(13)14/h3,5,8,11,19H,4,6-7H2,1-2H3/t8-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPNIMGVCPOHTR-PELKAZGASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)O)C(=O)C2=NN(C=C2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C)O)C(=O)C2=NN(C=C2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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